rac-(3R,4S)-4-azidooxolan-3-amine
Description
rac-(3R,4S)-4-azidooxolan-3-amine is a chiral azide-functionalized oxolane (tetrahydrofuran derivative) featuring an azide (-N₃) group at the 4-position and an amine (-NH₂) group at the 3-position of the five-membered oxygen-containing ring. This compound is structurally notable for its dual functional groups, which make it a versatile intermediate in click chemistry, pharmaceutical synthesis, and heterocyclic derivatization . However, conflicting data in commercial catalogs list it under entries with unrelated molecular formulas (e.g., C₈H₉BrClF₂N, 272.52 g/mol), likely due to catalog mislabeling or formatting errors .
Properties
CAS No. |
2230978-80-8 |
|---|---|
Molecular Formula |
C4H8N4O |
Molecular Weight |
128.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(3R,4S)-4-azidooxolan-3-amine typically involves the azidation of a suitable precursor. One common method is the nucleophilic substitution reaction where an azide ion replaces a leaving group, such as a halide, on the oxolane ring. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve large-scale azidation reactions using automated reactors to ensure consistent quality and yield. The process is optimized for efficiency, safety, and environmental considerations, often incorporating advanced purification techniques to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Rac-(3R,4S)-4-azidooxolan-3-amine undergoes various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro compounds under specific conditions.
Reduction: Reduction of the azido group can yield amines, which are valuable intermediates in organic synthesis.
Substitution: The azido group can participate in nucleophilic substitution reactions, forming a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) and other azide sources are employed in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various azido-substituted compounds.
Scientific Research Applications
Rac-(3R,4S)-4-azidooxolan-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential in bioconjugation and labeling of biomolecules.
Medicine: Explored for its role in drug development, particularly in the synthesis of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of rac-(3R,4S)-4-azidooxolan-3-amine involves its reactivity with various molecular targets. The azido group can undergo click chemistry reactions, forming stable triazole linkages with alkynes. This reactivity is harnessed in bioconjugation and drug development, where the compound can be used to modify biomolecules or create new therapeutic agents.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares rac-(3R,4S)-4-azidooxolan-3-amine with two structurally related compounds: 4-azidofurazan-3-amine (2a) and rac-(3R,4S)-4-(1H-1,2,3-triazol-1-yl)oxolan-3-amine . Key differences in core structure, substituents, and applications are highlighted.
*Inferred due to conflicting catalog data .
Key Findings:
Structural Flexibility vs. Stability :
- The oxolan core in This compound provides greater conformational flexibility compared to the rigid furazan ring in 4-azidofurazan-3-amine (2a) . However, the furazan derivative exhibits higher thermal stability due to aromaticity .
- Replacing the azide group with a triazole (as in rac-(3R,4S)-4-(1H-1,2,3-triazol-1-yl)oxolan-3-amine ) eliminates explosive risks but retains utility in bioconjugation .
Synthetic Utility :
- 4-azidofurazan-3-amine (2a) is synthesized via cyclization of ethyl aroylacetates, enabling access to polyfunctionalized furazan derivatives .
- The triazole analog of the oxolan compound likely leverages CuAAC, a cornerstone of click chemistry, for rapid functionalization .
The triazole derivative adheres to general amine-handling guidelines (e.g., P201: "Use前取得专用说明") but poses fewer acute hazards .
Research Implications
The comparative analysis underscores the importance of tailoring heterocyclic cores and functional groups for specific applications. While This compound offers versatility in synthesis, its azide group necessitates careful handling. In contrast, its triazole analog provides a safer alternative for biomedical applications. Further studies are needed to resolve discrepancies in its reported molecular data .
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